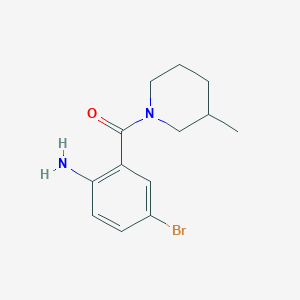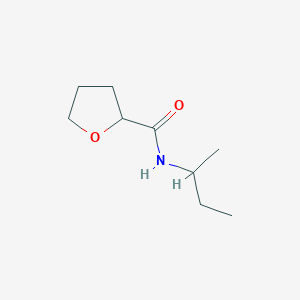![molecular formula C15H21N3O B7500155 Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets various enzymes and receptors in the human body.
Mécanisme D'action
The mechanism of action of Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves the inhibition of various enzymes and receptors. It binds to the active site of these targets and prevents their normal function. This leads to a cascade of downstream effects, which ultimately results in the therapeutic effects of the compound.
Biochemical and Physiological Effects
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have a positive effect on various biochemical pathways, including the cAMP and MAPK pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone in lab experiments include its high potency, specificity, and selectivity. It is also relatively easy to synthesize and purify. The limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions for the research and development of Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone. These include investigating its potential use in the treatment of other diseases, developing new synthesis methods to improve its yield and purity, and optimizing its pharmacokinetic properties. Additionally, further studies are needed to determine its long-term safety and potential side effects.
Conclusion
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various enzymes and receptors, leading to downstream effects that result in its therapeutic effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed. Further research is needed to fully understand its potential and to develop safe and effective treatments using this compound.
Méthodes De Synthèse
The synthesis of Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves a series of chemical reactions. The starting materials are 4-(pyridin-4-ylmethyl)piperazine and cyclobutanone. The reaction is carried out under specific conditions, and the final product is purified through various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and receptors, including phosphodiesterase, tyrosine kinase, and G protein-coupled receptors. It has also been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(14-2-1-3-14)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7,14H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQHQWHHMHMLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



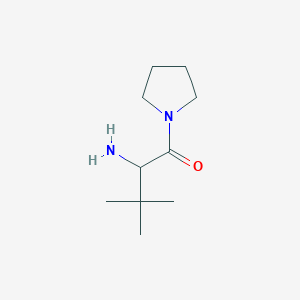
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)

![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
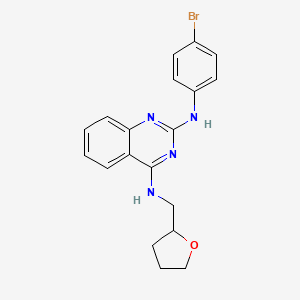
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)
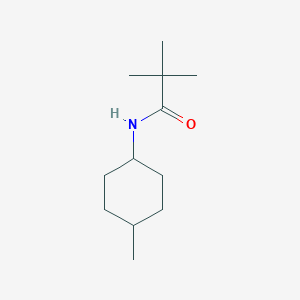
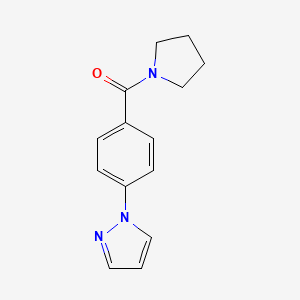
![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)
